molecular formula C31H48N12O11 B12538399 Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine CAS No. 652969-20-5

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine

Cat. No.: B12538399
CAS No.: 652969-20-5
M. Wt: 764.8 g/mol
InChI Key: WUSVPOQRVOQCPQ-KFXLWEAGSA-N
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Description

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine is a peptide composed of seven amino acids: glycine, serine, glutamine, serine, histidine, histidine, and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (isoleucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (histidine, serine, glutamine, serine, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues may yield histidine derivatives, while reduction of disulfide bonds will yield free thiol groups.

Scientific Research Applications

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.

    Industry: Used in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.

    Glycyl-L-leucyl-L-glutaminyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: A peptide with potential therapeutic applications.

Uniqueness

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, serine, glutamine, histidine, and isoleucine residues allows for unique interactions and applications not seen in other peptides.

Properties

CAS No.

652969-20-5

Molecular Formula

C31H48N12O11

Molecular Weight

764.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C31H48N12O11/c1-3-15(2)25(31(53)54)43-28(50)20(7-17-10-35-14-37-17)40-27(49)19(6-16-9-34-13-36-16)41-30(52)22(12-45)42-26(48)18(4-5-23(33)46)39-29(51)21(11-44)38-24(47)8-32/h9-10,13-15,18-22,25,44-45H,3-8,11-12,32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,53,54)/t15-,18-,19-,20-,21-,22-,25-/m0/s1

InChI Key

WUSVPOQRVOQCPQ-KFXLWEAGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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